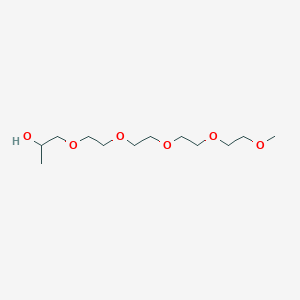
2,5,8,11,14-Pentaoxaheptadecan-16-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8,11,14-Pentaoxaheptadecan-16-ol is an organic compound with the molecular formula C11H24O6This compound is characterized by its multiple ether linkages and a terminal hydroxyl group, making it a versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,5,8,11,14-Pentaoxaheptadecan-16-ol typically involves the following steps:
Ethylene Oxide Reaction: Ethylene oxide reacts with 1,2,4-butanetriol to generate epoxidized butanol.
Alcoholysis Reaction: The epoxidized butanol undergoes alcoholysis with methanol to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2,5,8,11,14-Pentaoxaheptadecan-16-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethers or alcohols.
Substitution: The ether linkages can undergo substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acids are commonly employed
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethers, alcohols.
Substitution: Various substituted ethers
Scientific Research Applications
2,5,8,11,14-Pentaoxaheptadecan-16-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in cell culture and peptide synthesis.
Medicine: Utilized in drug delivery systems and nanotechnology.
Industry: Applied in the production of coatings, inks, glues, and cleaners
Mechanism of Action
The mechanism of action of 2,5,8,11,14-Pentaoxaheptadecan-16-ol involves its interaction with various molecular targets. The compound’s multiple ether linkages allow it to form hydrogen bonds and interact with different biological molecules. This interaction can influence cellular pathways and processes, making it useful in drug delivery and other biomedical applications .
Comparison with Similar Compounds
Similar Compounds
2,5,8,11,14-Pentaoxaheptadecan-17-oic acid: Similar structure but with a carboxylic acid group.
2,5,8,11,14-Pentaoxahexadecan-16-al: Contains an aldehyde group instead of a hydroxyl group.
Dimethoxytetraglycol: Similar ether linkages but different functional groups
Uniqueness
2,5,8,11,14-Pentaoxaheptadecan-16-ol is unique due to its terminal hydroxyl group, which provides additional reactivity and versatility in chemical reactions compared to its similar compounds .
Properties
CAS No. |
58873-01-1 |
|---|---|
Molecular Formula |
C12H26O6 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propan-2-ol |
InChI |
InChI=1S/C12H26O6/c1-12(13)11-18-10-9-17-8-7-16-6-5-15-4-3-14-2/h12-13H,3-11H2,1-2H3 |
InChI Key |
GYBJLVIMLUJPQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCCOCCOCCOCCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















